molecular formula C7H6ClF3N2O2 B2375902 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid CAS No. 1856024-33-3

4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2375902
CAS No.: 1856024-33-3
M. Wt: 242.58
InChI Key: FBXWZGAISXZUNL-UHFFFAOYSA-N
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Description

4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C7H6ClF3N2O2 It is a member of the pyrazole family, characterized by a pyrazole ring substituted with a chloro group and a trifluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloropyrazole with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into less oxidized forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base (e.g., sodium hydroxide) and an appropriate solvent (e.g., ethanol).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine
  • 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoropropyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2O2/c8-4-3-12-13(5(4)6(14)15)2-1-7(9,10)11/h3H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXWZGAISXZUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Cl)C(=O)O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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